molecular formula C15H11N5OS2 B2537999 3-methyl-6-phenyl-N-(1,3,4-thiadiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide CAS No. 919018-76-1

3-methyl-6-phenyl-N-(1,3,4-thiadiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B2537999
CAS No.: 919018-76-1
M. Wt: 341.41
InChI Key: XCUZTRAIPSHEKH-UHFFFAOYSA-N
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Description

The compound “3-methyl-6-phenyl-N-(1,3,4-thiadiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Scientific Research Applications

Antimicrobial Applications

A study by Güzeldemirci and Küçükbasmacı (2010) synthesized a series of 1,2,4-triazoles and 1,3,4-thiadiazoles bearing the imidazo[2,1-b]thiazole moiety. These compounds exhibited promising antimicrobial activities, assessed through the microbroth dilution technique, against various bacterial and fungal species, including antituberculosis activity against Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).

Antitumor and Anticancer Applications

The synthesis of novel 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives was reported by Karki et al. (2011), demonstrating potent anticancer activities. These derivatives, including variations with bromo, formyl, and thiocyanato substituents, showed strong cytotoxicity against leukemia cells, with certain compounds inducing apoptosis without cell cycle arrest, suggesting their potential as chemotherapeutic agents (Karki et al., 2011).

Antiulcer Agents

Starrett et al. (1989) explored the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position, aiming for potential antisecretory and cytoprotective antiulcer agents. Although none exhibited significant antisecretory activity, several demonstrated good cytoprotective properties in ethanol and HCl-induced ulcer models, highlighting their therapeutic potential (Starrett et al., 1989).

Synthesis and Chemical Properties

The work by Yoshimura et al. (2014) introduced an efficient method for synthesizing 1,2,4-thiadiazoles through the oxidative dimerization of carbothioamides using Oxone. This process presents an environmentally safe and inexpensive approach for the preparation of thiadiazole derivatives, which are valuable in various chemical syntheses and pharmaceutical applications (Yoshimura et al., 2014).

Properties

IUPAC Name

3-methyl-6-phenyl-N-(1,3,4-thiadiazol-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5OS2/c1-9-12(13(21)18-14-19-16-8-22-14)23-15-17-11(7-20(9)15)10-5-3-2-4-6-10/h2-8H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUZTRAIPSHEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=NN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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